molecular formula C6H3BrF3N B1381707 2-Bromo-4-(difluoromethyl)-5-fluoropyridine CAS No. 1805299-88-0

2-Bromo-4-(difluoromethyl)-5-fluoropyridine

Cat. No.: B1381707
CAS No.: 1805299-88-0
M. Wt: 225.99 g/mol
InChI Key: VGYQVXAANOYVQY-UHFFFAOYSA-N
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Description

2-Bromo-4-(difluoromethyl)-5-fluoropyridine (2BDFP) is an organic compound used in various scientific and industrial applications. It is an important building block in the synthesis of various compounds, including pharmaceuticals and agrochemicals. 2BDFP is also used in the synthesis of other compounds, such as polymers and catalysts. 2BDFP has a wide range of applications due to its unique properties, including its low toxicity, low volatility, and high solubility in organic solvents.

Scientific Research Applications

Synthesis of Radiotracers

The synthesis of 2-amino-5-[18F]fluoropyridines involves the palladium-catalyzed reaction of 2-bromo-5-[18F]fluoropyridine with various amines. This process, which includes a "minimalist" radiofluorination step, is significant for the production of radiotracers used in positron emission tomography (PET) imaging (Pauton et al., 2019).

Synthesis of Disubstituted Fluoropyridines

The versatile synthesis of 3,5-disubstituted 2-fluoropyridines, starting from 5-bromo-2-fluoropyridine, employs ortho-lithiation and subsequent Suzuki reactions. This method enables the creation of various substituted pyridines, which are important in medicinal chemistry (Sutherland & Gallagher, 2003).

Chemoselective Amination

Chemoselective functionalization of halogenated pyridines, such as 5-bromo-2-chloro-3-fluoropyridine, showcases the selective substitution reactions at different positions in the pyridine ring. This provides a valuable insight into the selective synthesis of halogenated pyridines for pharmaceutical and chemical applications (Stroup et al., 2007).

Creation of Structural Manifolds

Halopyridines, such as 2-bromo-5-chloro-3-fluoropyridine, are used to create a variety of pyridinecarboxylic acids and iodopyridines through basicity gradient-driven isomerization. This highlights the versatility of halopyridines in synthesizing diverse chemical structures (Schlosser & Bobbio, 2002).

Deprotonation and Cross-Coupling

The use of lithium magnesates for the deprotonation of fluoropyridines, followed by cross-coupling reactions, is significant in the synthesis of complex heterocyclic compounds. This method demonstrates the utility of halopyridines in advanced organic synthesis techniques (Awad et al., 2004).

Synthesis of Pentasubstituted Pyridines

The synthesis of pentasubstituted pyridines from halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine demonstrates the potential of halopyridines in developing novel compounds for medicinal chemistry research (Wu et al., 2022).

Labeling of Oligonucleotides

2-Bromo-N-[3-(2-[18F]fluoropyridin-3-yloxy)propyl]acetamide represents an innovative approach for labeling oligonucleotides, demonstrating the role of fluoropyridines in the development of radiopharmaceuticals for PET imaging (Kuhnast et al., 2004).

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like 2-Bromo-4-(difluoromethyl)-5-fluoropyridine . These factors can include pH, temperature, presence of other molecules, and the specific characteristics of the biological environment where the compound is active.

Properties

IUPAC Name

2-bromo-4-(difluoromethyl)-5-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3N/c7-5-1-3(6(9)10)4(8)2-11-5/h1-2,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYQVXAANOYVQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)F)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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